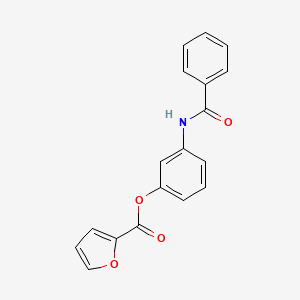

(3-Benzamidophenyl) furan-2-carboxylate

Description

Properties

IUPAC Name |

(3-benzamidophenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-17(13-6-2-1-3-7-13)19-14-8-4-9-15(12-14)23-18(21)16-10-5-11-22-16/h1-12H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLXHPPKUMRWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzamidophenyl) furan-2-carboxylate typically involves the reaction of 3-aminobenzoic acid with furan-2-carboxylic acid under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the benzamide and furan carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Benzamidophenyl) furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Benzamidophenyl) furan-2-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Benzamidophenyl) furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to bind to various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzamido group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) compared to electron-withdrawing groups like nitro or sulfamoyl .

- Synthesis Efficiency : Microwave-assisted methods (as in ) generally offer higher yields and simpler purification than multi-step syntheses (e.g., hydrazide formation in ) .

Physicochemical Properties

- Solubility : Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate exhibits good solubility in organic solvents due to its nitro and fluoro substituents, whereas benzamido derivatives may display lower solubility because of increased hydrophobicity .

- Crystal Structure : The fluoronitrophenyl analog forms stable crystals dominated by π-π stacking interactions, while benzamido derivatives may exhibit hydrogen bonding via the amide group, influencing packing efficiency .

Functional Group Impact

- Benzamido vs.

- Amino vs. Nitro: Methyl 3-aminobenzofuran-2-carboxylate () serves as a precursor for further derivatization, while nitro groups (as in ) enhance electrophilicity and reactivity in reduction reactions .

Q & A

Basic Research Question

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, benzamide NH at ~8–10 ppm) .

- X-ray Crystallography: Resolve bond lengths/angles (e.g., furan ring planarity, C=O bond distances) using SHELX software for refinement .

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H] peak) and fragmentation patterns .

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzamide vs. sulfonamide groups) and correlate with activity trends .

- Computational Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinase enzymes) and validate via mutagenesis assays .

- Dose-Response Analysis: Perform IC assays under standardized conditions (e.g., pH, temperature) to minimize variability .

What computational methods predict the reactivity of this compound in nucleophilic environments?

Advanced Research Question

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., furan C3 vs. ester carbonyl) .

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrolysis susceptibility .

- Hammett Constants: Correlate substituent electronic effects (e.g., electron-withdrawing benzamide) with reaction rates .

How can ester linkage integrity be confirmed during stability studies?

Basic Research Question

- Hydrolysis Assays: Incubate the compound in buffered solutions (pH 7.4 and 1.2) at 37°C, then quantify degradation via HPLC .

- FTIR Monitoring: Track ester C=O peak (1720 cm) reduction over time .

- Mass Spectrometry: Detect hydrolysis products (e.g., free furan-2-carboxylic acid) .

What strategies enhance the bioactivity of derivatives through rational design?

Advanced Research Question

- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

- Bioisosteric Replacement: Substitute the benzamide with thiophene-2-carboxamide to improve metabolic stability .

- Prodrug Design: Convert the ester to a methoxymethyl ether for enhanced membrane permeability .

How does solvent polarity affect the compound’s stability during storage?

Basic Research Question

- Accelerated Stability Testing: Store in DMSO, ethanol, and water at 25°C/60% RH, then analyze degradation via NMR .

- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen to assess thermal stability .

Advanced Research Question

- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-determining steps (e.g., oxidative addition in Suzuki-Miyaura coupling) .

- In Situ IR Spectroscopy: Monitor palladium-catalyzed reactions for intermediate formation (e.g., Pd complexes) .

- DFT Transition State Analysis: Map energy barriers for aryl halide activation at the furan ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.